4-Chloro-2-(hydroxymethyl)-6-methylphenol
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Overview
Description
4-Chloro-2-(hydroxymethyl)-6-methylphenol is a versatile organic compound characterized by the presence of a chloro group, a hydroxymethyl group, and a methyl group attached to a phenol ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Bromination and Subsequent Reduction: One common synthetic route involves the bromination of 4-methylphenol followed by the reduction of the bromo group to a hydroxymethyl group.
Direct Hydroxylation: Another method includes the direct hydroxylation of 4-chloro-2-methylphenol using suitable oxidizing agents.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production often employs continuous flow reactors to ensure consistent quality and yield. The choice of reagents and catalysts is optimized for cost-effectiveness and environmental safety.
Types of Reactions:
Oxidation: Oxidation reactions can convert the hydroxymethyl group to a carboxylic acid group.
Reduction: Reduction reactions can reduce the chloro group to a methyl group.
Substitution: Substitution reactions can replace the hydroxymethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Typical reducing agents include lithium aluminum hydride and hydrogen gas.
Substitution: Nucleophiles such as amines and alcohols are often used in substitution reactions.
Major Products Formed:
Oxidation Products: 4-Chloro-2-(carboxymethyl)-6-methylphenol.
Reduction Products: 4-Methyl-2-(hydroxymethyl)-6-methylphenol.
Substitution Products: Various derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2-(hydroxymethyl)-6-methylphenol is utilized in several scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the creation of complex molecules.
Biology: The compound is used in biochemical assays to study enzyme activities and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-Chloro-2-(hydroxymethyl)-6-methylphenol exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biochemical assays, it may inhibit or activate certain enzymes, leading to observable changes in biological processes.
Comparison with Similar Compounds
4-Chloro-2-methylphenol: Lacks the hydroxymethyl group.
2-(Hydroxymethyl)-6-methylphenol: Lacks the chloro group.
4-Chloro-2-(hydroxymethyl)phenol: Lacks the methyl group.
Uniqueness: 4-Chloro-2-(hydroxymethyl)-6-methylphenol is unique due to the combination of its chloro, hydroxymethyl, and methyl groups, which confer distinct chemical properties and reactivity compared to its similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and application.
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Properties
IUPAC Name |
4-chloro-2-(hydroxymethyl)-6-methylphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO2/c1-5-2-7(9)3-6(4-10)8(5)11/h2-3,10-11H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGWLISIHPXVFLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)CO)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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